trans-4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid: is a complex organic compound featuring an indole moiety, a cyclohexane ring, and a carboxylic acid group. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid typically involves multiple steps, including the formation of the indole ring, the attachment of the propanoyl group, and the final cyclohexane carboxylic acid formation. Common reagents used in these reactions include methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) .
Industrial Production Methods: Industrial production methods for such complex compounds often involve optimized synthetic routes to maximize yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions are common at the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are used for substitution reactions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced carboxylic acid derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of various indole derivatives, which are important in organic chemistry for developing new materials and catalysts .
Biology: Indole derivatives have shown significant biological activities, including antiviral, anti-inflammatory, and anticancer properties. This compound is studied for its potential in these areas .
Medicine: In medicinal chemistry, the compound is explored for its potential as a therapeutic agent due to its ability to interact with multiple biological targets .
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties .
Mechanism of Action
The mechanism of action of trans-4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological pathways .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
4-chloroindole: A simpler indole derivative with chlorine substitution.
Uniqueness: The uniqueness of trans-4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid lies in its complex structure, combining an indole moiety with a cyclohexane ring and a carboxylic acid group. This combination provides unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H23ClN2O3 |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
4-[[3-(4-chloroindol-1-yl)propanoylamino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H23ClN2O3/c20-16-2-1-3-17-15(16)8-10-22(17)11-9-18(23)21-12-13-4-6-14(7-5-13)19(24)25/h1-3,8,10,13-14H,4-7,9,11-12H2,(H,21,23)(H,24,25) |
InChI Key |
IAAWPKUXSMTBQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC(=O)CCN2C=CC3=C2C=CC=C3Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.